molecular formula C6H12ClNO3 B6610001 1,4-oxazepane-5-carboxylic acid hydrochloride CAS No. 2866317-52-2

1,4-oxazepane-5-carboxylic acid hydrochloride

Cat. No.: B6610001
CAS No.: 2866317-52-2
M. Wt: 181.62 g/mol
InChI Key: HFNMSYQSGBJSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-oxazepane-5-carboxylic acid hydrochloride is a seven-membered heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure. This compound is of significant interest due to its unique physico-chemical and biological properties. It is often used in the synthesis of various pharmaceuticals and has shown potential in treating a range of medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-oxazepane-5-carboxylic acid hydrochloride typically involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones. These reactions are often catalyzed by Brønsted or Lewis acids . One common method involves the use of Fmoc-HSe(TBDMS)-OH immobilized on Wang resin, which is reacted with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides . The cleavage from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group followed by spontaneous lactonization . In contrast, TFA/triethylsilane (Et3SiH)-mediated cleavage yields 1,4-oxazepane derivatives as a mixture of inseparable diastereomers .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-oxazepane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA), triethylsilane (Et3SiH), and different nitrobenzenesulfonyl chlorides . Reaction conditions often involve room temperature and atmospheric pressure, although some reactions may require elevated temperatures or pressures.

Major Products Formed

Major products formed from these reactions include N-phenacyl nitrobenzenesulfonamides and diastereomeric anilines .

Scientific Research Applications

1,4-oxazepane-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-oxazepane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its anticonvulsant properties are believed to result from its ability to modulate neurotransmitter release and receptor activity in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-oxazepane-5-carboxylic acid hydrochloride include:

  • 1,4-oxazepane-3-carboxylic acid
  • 1,4-oxazepane-6-carboxylic acid
  • 1,4-oxazepane-2-carboxylic acid

Uniqueness

This compound is unique due to its specific ring structure and the position of the carboxylic acid group. This unique structure imparts distinct physico-chemical and biological properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,4-oxazepane-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)5-1-3-10-4-2-7-5;/h5,7H,1-4H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNMSYQSGBJSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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